GSK189254A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

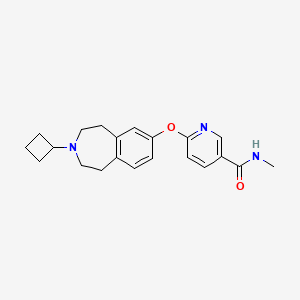

6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROHEWWOCPRMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005982 | |

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720690-73-3 | |

| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK 189254A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-189254A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK189254A: A Technical Whitepaper on its Mechanism of Action as a Histamine H3 Receptor Antagonist/Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK189254A is a potent and highly selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor.[1] This technical guide provides an in-depth overview of its core mechanism of action, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The compound has demonstrated significant potential in preclinical models for cognitive enhancement and neuropathic pain, although its clinical development for narcolepsy was terminated.[2][3][4] This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through its high-affinity binding to and functional modulation of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Antagonism and Inverse Agonism:

As an antagonist , this compound blocks the binding of the endogenous agonist, histamine, to the H3 receptor, thereby preventing its activation. This action removes the inhibitory effect of histamine on neurotransmitter release.

Furthermore, this compound exhibits inverse agonism .[5] The H3 receptor displays a degree of constitutive activity, meaning it can signal even in the absence of an agonist. This compound is capable of reducing this basal signaling activity, leading to a more profound disinhibition of neurotransmitter release compared to a neutral antagonist.

Downstream Signaling and Neurochemical Effects:

The histamine H3 receptor functions as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters.

By blocking the inhibitory effects of the H3 receptor, this compound leads to an increased release of:

-

Histamine: Enhancing wakefulness and arousal.

-

Acetylcholine: Crucial for learning and memory.[5]

-

Noradrenaline: Involved in attention and arousal.[5]

-

Dopamine (B1211576): Playing a role in motivation and executive function.[5]

This broad neurochemical enhancement is believed to be the primary driver of the pro-cognitive and wake-promoting effects observed in preclinical studies.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor | Preparation | Radioligand | Parameter | Value | Reference |

| Human | H3 | Recombinant | [³H]this compound | pKi | 9.59 - 9.90 | [5] |

| Rat | H3 | Recombinant | [³H]this compound | pKi | 8.51 - 9.17 | [5] |

| Human | H3 | Recombinant | N/A | Ki | 0.2 nM | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Species | Receptor | Parameter | Value | Reference |

| cAMP Accumulation | Human | Recombinant H3 | pA₂ (Functional Antagonism) | 9.06 | [5] |

| [³⁵S]GTPγS Binding | Human | Recombinant H3 | pIC₅₀ (Inverse Agonism) | 8.20 | [5] |

Table 3: In Vivo Pharmacological Activity of this compound

| Model | Species | Endpoint | Parameter | Value | Reference |

| R-α-methylhistamine-induced dipsogenia | Rat | Blockade of water intake | ID₅₀ | 0.03 mg/kg, p.o. | [5] |

| Neuropathic Pain (CCI model) | Rat | Reversal of paw withdrawal threshold decrease | Effective Dose | 0.3, 3, and 10 mg/kg, p.o. | [2] |

| Object Recognition | Rat | Improved performance | Effective Dose | 0.3 and 1 mg/kg, p.o. | [5] |

| Narcolepsy Model (Orexin knockout mice) | Mouse | Increased wakefulness | Effective Dose | 3 and 10 mg/kg, p.o. | [6] |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway and this compound's Point of Intervention

Caption: this compound blocks the histamine H3 receptor, preventing Gi/o protein activation and subsequent inhibition of neurotransmitter release.

Experimental Workflow for Characterizing this compound

Caption: A typical drug discovery and development workflow for a novel H3 receptor antagonist like this compound.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat H3 receptor, or from brain tissue homogenates (e.g., rat cortex).

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]this compound) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. Ki values are then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters in specific brain regions.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., anterior cingulate cortex, dorsal hippocampus) of an anesthetized rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after oral administration of this compound or vehicle.

-

Analysis: The concentrations of acetylcholine, noradrenaline, and dopamine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

-

Object Recognition Test

-

Objective: To assess the pro-cognitive effects of this compound on non-spatial memory in rats.

-

Methodology:

-

Habituation: Rats are habituated to the testing arena in the absence of objects.

-

Familiarization Phase (T1): Each rat is placed in the arena containing two identical objects and allowed to explore them for a set period.

-

Inter-trial Interval: The rat is returned to its home cage for a specific duration.

-

Test Phase (T2): The rat is returned to the arena, which now contains one familiar object from T1 and one novel object. The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory.

-

Clinical Development and Status

This compound entered clinical development for the treatment of narcolepsy and hyperalgesia.

-

NCT00366080: A Phase 2, randomized, double-blind, placebo-controlled withdrawal study to evaluate the efficacy of this compound in patients with narcolepsy.[7] This trial was terminated based on the interim results of a futility test.[4]

-

NCT00387413: A Phase 1 study in healthy volunteers to assess the effect of this compound on hyperalgesia.

The termination of the narcolepsy trial suggests that the promising preclinical efficacy did not translate into a significant clinical benefit in that patient population. The reasons for the discontinuation of further development for other indications have not been publicly detailed.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist with a clear mechanism of action leading to the enhancement of multiple neurotransmitter systems. Its robust pro-cognitive and analgesic effects in preclinical models provided a strong rationale for clinical investigation. However, the lack of efficacy in a Phase 2 trial for narcolepsy highlights the challenges of translating preclinical findings to clinical success. Despite its discontinued (B1498344) clinical development, the extensive preclinical data for this compound remains a valuable resource for understanding the therapeutic potential and challenges associated with targeting the histamine H3 receptor.

References

- 1. GSK-189254 - Wikipedia [en.wikipedia.org]

- 2. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. neurologylive.com [neurologylive.com]

- 5. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to GSK189254A: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK189254A, a potent and selective histamine (B1213489) H3 receptor inverse agonist. The document details its chemical structure, physicochemical and pharmacological properties, and outlines key experimental protocols for its characterization.

Chemical Structure and Identification

This compound, also known as 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide, is a small molecule with a well-defined chemical structure.[1][2] Its identity is established through various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide |

| SMILES | CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2[2] |

| InChI | InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25)[1][2] |

| InChIKey | WROHEWWOCPRMIA-UHFFFAOYSA-N[1][2] |

| CAS Number | 720690-73-3[1] |

| Molecular Formula | C21H25N3O2[1] |

| Molar Mass | 351.450 g·mol−1[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO.[3] Insoluble in water. Formulated in 1% (w/v) aqueous methylcellulose (B11928114) for in vivo studies. |

| LogP | 3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 54.5 Ų |

| Storage | Store at -20°C for long-term stability. |

| λmax | 239 nm |

Pharmacological Properties

This compound is a potent and highly selective inverse agonist of the histamine H3 receptor.[2] Its pharmacological activity has been characterized across various in vitro and in vivo models.

Binding Affinity

| Receptor | Species | pKi | Ki (nM) |

| H3 | Human | 9.59 - 9.90 | 0.13 - 0.26 |

| H3 | Rat | 8.51 - 9.17 | 0.68 - 3.09 |

| H3 | Mouse | - | 1.74 |

Functional Activity

| Assay | Species | Value |

| Functional Antagonism (pA2) | Human | 9.06 (cAMP assay) |

| Inverse Agonism (pIC50) | Human | 8.20 ([35S]GTPγS binding) |

Selectivity

This compound exhibits exceptional selectivity for the human histamine H3 receptor, with over 10,000-fold greater affinity compared to a wide range of other receptors, ion channels, and transporters.[2]

In Vivo Efficacy

| Model | Species | Endpoint | ED50 / ID50 |

| Ex vivo [3H]R-α-methylhistamine binding | Rat | Inhibition of binding | 0.17 mg/kg (p.o.) |

| R-α-methylhistamine-induced dipsogenia | Rat | Blockade of drinking | 0.03 mg/kg (p.o.) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the histamine H3 receptor.

Materials:

-

Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]this compound or another suitable H3 receptor radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Non-specific binding control: High concentration of a non-labeled H3 receptor ligand (e.g., 10 µM imetit).

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the unlabeled this compound dilution or buffer (for total binding) or the non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for this compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).

cAMP Accumulation Assay

This functional assay measures the inverse agonist activity of this compound.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (optional, to increase the assay window).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Seed the H3 receptor-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Add serial dilutions of this compound to the cells, along with the phosphodiesterase inhibitor and optionally forskolin.

-

Incubate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 and the maximum effect.

In Vivo Microdialysis for Acetylcholine (B1216132) Release

This protocol assesses the effect of this compound on neurotransmitter release in the brain.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound formulated for oral administration.

-

Analytical system for measuring acetylcholine (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) of anesthetized rats.

-

Allow the animals to recover for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals.

-

Administer this compound orally at the desired doses.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of acetylcholine in the dialysate samples using a suitable analytical method.

-

Express the changes in acetylcholine release as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

Caption: Signaling pathway of the histamine H3 receptor and the effect of this compound.

Caption: A typical preclinical workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purity of GSK189254A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Information

This compound, chemically known as 6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-pyridinecarboxamide, is a small molecule inhibitor investigated for its potential therapeutic effects in cognitive and neurological disorders.[1] Its activity as a histamine H3 receptor antagonist allows it to modulate the release of various neurotransmitters in the brain.[1][2]

| Property | Value |

| Chemical Formula | C21H25N3O2 |

| Molecular Weight | 351.45 g/mol |

| CAS Number | 720690-73-3 |

| Appearance | White to off-white solid |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol from a primary chemical synthesis publication is not publicly available in the searched literature, the synthesis of a radiolabeled version, [11C]GSK189254, has been described and provides insight into the final step of the synthesis. The synthesis of the core molecule, referred to as the precursor GSK185071B, is the penultimate step before the final methylation.

Final Synthesis Step: N-methylation

The final step in the synthesis of [11C]GSK189254 involves the N-methylation of the precursor 6-((3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-H -3-pyridinecarboxamide (GSK185071B) using [11C]methyl iodide. This reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, such as sodium hydroxide.[3] It is highly probable that a similar N-methylation step using a non-radiolabeled methylating agent (e.g., methyl iodide) is employed for the synthesis of this compound.

Purity and Analytical Methods

Commercially available this compound is typically offered at a high purity, often exceeding 99%.[4] The determination and validation of this purity are crucial for its use in research and drug development. While specific analytical protocols for this compound are not detailed in the available search results, standard methods for purity assessment of small molecules include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds. A typical HPLC method for a molecule like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Hypothetical HPLC Purity Analysis Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is essential for the structural confirmation and purity assessment of organic molecules. The ¹H NMR spectrum would provide information on the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The absence of significant impurity peaks in these spectra would confirm high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its structure through fragmentation patterns. A high-resolution mass spectrum would confirm the elemental composition of this compound.

| Analytical Technique | Purpose | Expected Outcome for High Purity this compound |

| HPLC | Quantify purity and detect impurities | A single major peak corresponding to this compound, with minimal or no other peaks. Purity calculated to be ≥99%. |

| ¹H NMR | Structural confirmation and detection of proton-containing impurities | A spectrum consistent with the structure of this compound, with sharp signals and correct integration values. Absence of significant unassigned signals. |

| ¹³C NMR | Structural confirmation and detection of carbon-containing impurities | A spectrum showing the expected number of carbon signals for this compound. Absence of significant unassigned signals. |

| Mass Spectrometry | Confirm molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of this compound. |

Signaling Pathway of this compound

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor is constitutively active and its antagonism by this compound leads to the modulation of several downstream signaling pathways.

-

Gαi/o Pathway: As a presynaptic autoreceptor, the H3 receptor couples to the Gαi/o subunit of the G protein complex. Activation of this pathway normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By antagonizing the H3 receptor, this compound can disinhibit adenylyl cyclase, leading to an increase in cAMP levels.

-

MAPK and PI3K/AKT/GSK-3β Pathways: The H3 receptor has also been shown to modulate the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3β (GSK-3β) signaling cascades. This compound's interaction with the H3 receptor can therefore influence these pathways, which are critical for cell survival, proliferation, and synaptic plasticity.

References

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of GSK189254A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK189254A is a novel, potent, and highly selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties. Developed by GlaxoSmithKline, it has been investigated for its potential therapeutic applications in cognitive disorders and narcolepsy. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, summarizing key preclinical data from in vitro and in vivo studies. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The histamine H3 receptor, predominantly expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Its role in regulating sleep-wake cycles, cognition, and other neurological processes has made it a significant target for drug discovery. This compound has emerged as a key investigational compound that targets this receptor, demonstrating pro-cognitive and wake-promoting effects in animal models.

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist and an inverse agonist at the histamine H3 receptor.[1][2] As an antagonist, it blocks the binding of the endogenous agonist, histamine, thereby preventing the activation of the receptor. As an inverse agonist, it reduces the receptor's basal, constitutive activity.[1][] This dual action at the presynaptic H3 autoreceptors on histaminergic neurons leads to an increased synthesis and release of histamine. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound enhances the release of other key neurotransmitters, including acetylcholine, noradrenaline, and dopamine (B1211576), in brain regions crucial for cognition and arousal, such as the prefrontal cortex and hippocampus.[1][4][5]

Caption: Mechanism of action of this compound at histamine H3 receptors.

Binding Affinity and Selectivity

This compound exhibits high affinity for both recombinant and native H3 receptors across various species.[4][6] Notably, it generally shows a higher affinity for human and pig H3 receptors compared to those of rats, mice, and dogs.[6] The compound is highly selective for the human H3 receptor, with over 10,000-fold selectivity against a broad panel of other receptors and ion channels.[1][7]

| Parameter | Species | Value | Reference |

| pKi | Human | 9.59 - 9.90 | [1][4][6] |

| Rat | 8.51 - 9.17 | [1][4][6] | |

| Ki | Human (recombinant) | 0.13 nM | [7] |

| Rat (recombinant) | 0.68 nM | [7] | |

| Mouse (recombinant) | 1.74 nM | [7] | |

| Human | 0.26 nM | [8] | |

| - | 0.2 nM | [] | |

| Selectivity | Human H3 vs. other targets | >10,000-fold | [1][6] |

In Vitro Pharmacology

In vitro studies have confirmed the functional activity of this compound as both a potent antagonist and an inverse agonist at the human recombinant H3 receptor.[1][6]

| Parameter | Assay | Value | Reference |

| pA2 | Functional Antagonism (vs. agonist-induced cAMP changes) | 9.06 | [1][6][7] |

| pIC50 | Inverse Agonism (vs. basal [35S]GTPγS binding) | 8.20 | [1][6] |

In Vivo Pharmacology

Preclinical in vivo studies in rodents have demonstrated the ability of this compound to modulate central nervous system activity and improve cognitive performance.

| Effect | Animal Model | Dose (p.o.) | Parameter | Value | Reference |

| Receptor Occupancy | Rat | - | ED50 (ex vivo [3H]R-α-methylhistamine binding inhibition) | 0.17 mg/kg | [1][5] |

| Functional Antagonism | Rat | - | ID50 (blockade of R-α-methylhistamine-induced dipsogenia) | 0.03 mg/kg | [1] |

| Neurotransmitter Release | Rat | 0.3 - 3 mg/kg | Increased Acetylcholine, Noradrenaline, Dopamine | - | [1][4][5] |

| Cognitive Enhancement | Rat (Passive Avoidance) | 1 and 3 mg/kg | Improved performance | - | [1][5] |

| Rat (Water Maze) | 1 and 3 mg/kg | Improved performance | - | [1][5] | |

| Rat (Object Recognition) | 0.3 and 1 mg/kg | Improved performance | - | [1][5] | |

| Rat (Attentional Set Shift) | 1 mg/kg | Improved performance | - | [1][5] | |

| Wakefulness | Mice (Ox+/+ and Ox-/-) | 3 and 10 mg/kg | Increased wakefulness, decreased slow-wave and paradoxical sleep | - | [4] |

| Antinociceptive Effects | Rat (osteoarthritic pain) | - (i.p.) | ED50 (increased hindlimb grip force) | 0.77 mg/kg | [7] |

| Rat (neuropathic pain) | - (i.p.) | ED50 (increased paw withdrawal threshold) | 1.5 mg/kg | [7] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in male Sprague-Dawley rats to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[6]

| Parameter | Species | Route of Administration | Dose | Vehicle | Reference |

| Administration | Rat (conscious) | Intravenous infusion (1 hour) | 1 mg/kg | 0.9% (w/v) saline | [6] |

| Rat (conscious) | Oral gavage | 2 mg/kg | Not specified | [6] |

Detailed pharmacokinetic parameters such as half-life, bioavailability, clearance, and volume of distribution are not publicly available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for histamine H3 receptors.

-

Method:

-

Tissue Preparation: Homogenates of cerebral cortex from various species (human, rat, etc.) or membranes from HEK-293 cells expressing recombinant H3 receptors were used.[4][6]

-

Incubation: Membranes were incubated with a radiolabeled ligand, such as [3H]GSK189254 or [3H]R-α-methylhistamine, and varying concentrations of unlabeled this compound.[1][4]

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Detection: Radioactivity of the filters was measured by liquid scintillation counting.

-

Data Analysis: Ki or pKi values were calculated from competition binding curves using the Cheng-Prusoff equation.

-

Caption: Workflow for a typical radioligand binding assay.

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on neurotransmitter release in the brain.

-

Method:

-

Surgery: Rats were anesthetized and a microdialysis probe was stereotaxically implanted into a specific brain region (e.g., anterior cingulate cortex, dorsal hippocampus).[1][5]

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after oral administration of this compound (0.3-3 mg/kg).[1][5]

-

Analysis: The concentrations of acetylcholine, noradrenaline, and dopamine in the dialysate were quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Behavioral Studies (e.g., Object Recognition Test)

-

Objective: To assess the pro-cognitive effects of this compound.

-

Method:

-

Habituation: Rats were habituated to an open-field arena.

-

Training (T1): Each rat was placed in the arena with two identical objects and the time spent exploring each object was recorded.

-

Drug Administration: this compound (0.3 and 1 mg/kg, p.o.) or vehicle was administered.[1][5]

-

Testing (T2): After a retention interval, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar and novel objects was recorded.

-

Data Analysis: A discrimination index was calculated to determine the preference for the novel object, which is indicative of memory.

-

Clinical Development Status

This compound has been evaluated in Phase I and Phase II clinical trials. A Phase II trial for the treatment of narcolepsy was initiated but subsequently terminated.[] Another Phase I study evaluated its effects in a hyperalgesia model in healthy volunteers.[] The global development status for GSK-189254 is currently listed as discontinued.[9]

Conclusion

This compound is a well-characterized histamine H3 receptor antagonist and inverse agonist with high potency and selectivity. Preclinical data robustly support its ability to enhance the release of key neurotransmitters involved in arousal and cognition, leading to improved performance in a variety of animal models of cognitive function. While its clinical development has been discontinued, the extensive preclinical data available for this compound make it a valuable tool for further research into the role of the histamine H3 receptor in neurological and psychiatric disorders. The detailed pharmacological and pharmacokinetic profile presented in this guide serves as a comprehensive resource for scientists in the field.

References

- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK-189254 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK-189254 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

GSK189254A: A Technical Guide to its Effects on Neurotransmitter Release

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

GSK189254A is a potent, selective, and orally active histamine (B1213489) H₃ receptor antagonist/inverse agonist.[1][2] The histamine H₃ receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neuronal systems, including cholinergic, noradrenergic, and dopaminergic pathways.[3][4] By antagonizing the constitutive inhibitory activity of the H₃ receptor, this compound enhances the release of histamine and other key neurotransmitters in brain regions associated with cognition and arousal.[5][6] This guide provides a detailed overview of the mechanism of action of this compound, quantitative data on its receptor binding and functional activity, its effects on the release of multiple neurotransmitters, and the experimental protocols used to elucidate these effects.

Mechanism of Action: H₃ Receptor Antagonism

The primary mechanism through which this compound exerts its effects is the blockade of the histamine H₃ receptor. This receptor is a G protein-coupled receptor (GPCR) that tonically inhibits neurotransmitter release.

-

As an Autoreceptor: Located on the presynaptic terminals of histaminergic neurons, the H₃ receptor inhibits the synthesis and release of histamine. Blockade of this receptor by this compound removes this negative feedback, leading to increased histamine release in brain regions such as the tuberomammillary nucleus (TMN) and cortex.[5][7]

-

As a Heteroreceptor: The H₃ receptor is also located on the presynaptic terminals of non-histaminergic neurons. Its activation inhibits the release of other neurotransmitters, including acetylcholine (B1216132) (ACh), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][3] this compound antagonizes this inhibition, thereby increasing the synaptic concentrations of these neurotransmitters in key brain areas like the prefrontal cortex and hippocampus.[6][8]

Signaling Pathway Diagram

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of this compound for histamine H₃ receptors across different species. Affinity is expressed as pKᵢ (the negative logarithm of the inhibition constant, Kᵢ) and Kᵢ (in nM). Higher pKᵢ and lower Kᵢ values indicate greater binding affinity.

| Species | Receptor Type | pKᵢ Range | Kᵢ (nM) | Reference(s) |

| Human | Recombinant H₃ | 9.59 - 9.90 | 0.13 | [1][6][9][10] |

| Rat | Recombinant H₃ | 8.51 - 9.17 | 0.68 | [1][6][9][10] |

| Mouse | Recombinant H₃ | - | 1.74 | [10] |

Table 2: Functional Activity and In Vivo Efficacy

This table details the functional antagonism, inverse agonism, and in vivo target engagement of this compound.

| Parameter | Assay Description | Value | Species | Reference(s) |

| Functional Antagonism | pA₂ vs. agonist-induced cAMP changes | 9.06 | Human | [6][9][10] |

| Inverse Agonism | pIC₅₀ vs. basal GTPγS binding | 8.20 | Human | [6][9] |

| In Vivo Target Blockade | ID₅₀ for blockade of R-α-methylhistamine-induced dipsogenia | 0.03 mg/kg (p.o.) | Rat | [6][8] |

| Analgesic Efficacy | ED₅₀ in osteoarthritic pain model | 0.77 mg/kg (i.p.) | Rat | [10] |

| Analgesic Efficacy | ED₅₀ in neuropathic pain model | 1.5 mg/kg (i.p.) | Rat | [10] |

Effects on Neurotransmitter Release

In vivo microdialysis studies in freely moving rats have been instrumental in quantifying the effects of this compound on the extracellular levels of several key neurotransmitters.

Table 3: Summary of In Vivo Neurotransmitter Release

This table outlines the observed changes in neurotransmitter levels in specific brain regions following oral administration of this compound.

| Neurotransmitter | Brain Region(s) | Dose Range (p.o.) | Effect | Reference(s) |

| Histamine | Tuberomammillary Nucleus, Cortex, Nucleus Basalis Magnocellularis | Not specified (p.o.) | Increased Release | [5][7] |

| Acetylcholine (ACh) | Anterior Cingulate Cortex, Dorsal Hippocampus | 0.3 - 3 mg/kg | Increased Release | [1][6][8] |

| Norepinephrine (NE) | Anterior Cingulate Cortex | 0.3 - 3 mg/kg | Increased Release | [1][6][8] |

| Dopamine (DA) | Anterior Cingulate Cortex | 0.3 - 3 mg/kg | Increased Release | [1][6][8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the measurement of extracellular neurotransmitter concentrations in the brains of freely moving rats following administration of this compound.[11]

Objective: To quantify the levels of histamine, ACh, NE, and DA in specific brain regions.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., anterior cingulate cortex, hippocampus).[5] The cannula is secured with dental cement, and the animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11] For acetylcholine measurement, a cholinesterase inhibitor like neostigmine (B1678181) (e.g., 0.05 µM) is often included in the aCSF to prevent ACh degradation.[12]

-

Basal Level Collection: After a stabilization period (e.g., 2-3 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., 0.3, 1, and 3 mg/kg).[6][8]

-

Sample Collection: Dialysate collection continues for several hours post-administration. Samples may be treated with acid to stabilize peptides or other analytes.[13]

-

Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[14]

-

Data Expression: Results are typically expressed as a percentage change from the mean basal levels.

Experimental Workflow Diagram

Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for H₃ receptors.

Methodology:

-

Preparation of Membranes: Membranes are prepared from either cultured cells (e.g., HEK-293) expressing recombinant human or rat H₃ receptors or from homogenized brain tissue (e.g., rat cerebral cortex) containing native receptors.[1][9]

-

Radioligand: A radiolabeled H₃ receptor ligand, such as [³H]this compound or [³H]R-α-methylhistamine, is used.[6][8]

-

Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation. The pKᵢ is calculated as the negative logarithm of the Kᵢ.[6]

Conclusion

This compound is a well-characterized histamine H₃ receptor antagonist that effectively crosses the blood-brain barrier to increase the release of histamine, acetylcholine, norepinephrine, and dopamine in key brain regions. This pro-neurotransmitter effect is a direct result of blocking the inhibitory action of H₃ autoreceptors and heteroreceptors. The quantitative data from binding, functional, and in vivo microdialysis studies provide a robust profile of this compound as a tool for CNS research and a potential therapeutic agent for cognitive disorders. The detailed protocols herein offer a foundation for the replication and extension of these findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK-189254 - Wikipedia [en.wikipedia.org]

- 3. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regional differential effects of the novel histamine H3 receptor antagonist 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on histamine release in the central nervous system of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inhibits histamine release: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of local cholinesterase inhibition on acetylcholine release assessed simultaneously in prefrontal and frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Investigating the Role of GSK189254A in Wakefulness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK189254A is a potent and highly selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has been investigated for its potential role in promoting wakefulness and enhancing cognitive function. The histamine H3 receptor acts as a presynaptic autoreceptor, and its blockade by this compound leads to an increased release of histamine and other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine. Preclinical studies in rodent models have demonstrated the efficacy of this compound in improving performance in various memory and learning tasks and increasing the levels of wakefulness-promoting neurotransmitters in brain regions critical for these functions. A clinical trial has been conducted to evaluate the effectiveness of this compound in treating excessive daytime sleepiness in patients with narcolepsy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical investigations of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Introduction

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating the sleep-wake cycle and maintaining arousal. Histamine H3 receptors are primarily located presynaptically on histaminergic and other neurons, where they act as autoreceptors and heteroreceptors to inhibit the synthesis and release of histamine and other neurotransmitters, respectively. Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest as potential therapeutic agents for disorders characterized by excessive daytime sleepiness, such as narcolepsy, and for cognitive dysfunction.

This compound has emerged as a promising compound in this class due to its high affinity and selectivity for the human H3 receptor. This guide synthesizes the available preclinical and clinical data to provide a detailed understanding of its pharmacological profile and its potential as a wake-promoting agent.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a potent antagonist and inverse agonist at the histamine H3 receptor. As an antagonist, it blocks the binding of endogenous histamine to the H3 receptor, thereby preventing the inhibitory feedback on histamine release. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to a further increase in histamine synthesis and release.

The increased availability of histamine in the synaptic cleft enhances the activity of postsynaptic histamine H1 and H2 receptors, which are known to be excitatory and play a critical role in promoting wakefulness and cortical arousal. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound also enhances the release of other wakefulness-promoting neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in key brain regions such as the prefrontal cortex and hippocampus.

The Potential of GSK189254A in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histamine (B1213489) H3 receptor antagonist, GSK189254A, and its preclinical evaluation in models relevant to Alzheimer's disease. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark is the disruption of several neurotransmitter systems, including the histaminergic system. Histamine H3 receptors are predominantly expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine.[1] Consequently, antagonizing H3 receptors is a promising therapeutic strategy to enhance neurotransmission and improve cognitive function in AD.[2]

This compound, 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride, is a potent and selective histamine H3 receptor antagonist.[3] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate neurochemical and behavioral endpoints relevant to cognition. This guide will delve into the technical details of these studies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the inhibitory action of presynaptic histamine H3 receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][4] By antagonizing this receptor, this compound disinhibits the presynaptic neuron, leading to an increased release of histamine and other neurotransmitters.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Reference |

| pKi | Human | 9.59 - 9.90 | [3] |

| Rat | 8.51 - 9.17 | [3] | |

| pA2 (Functional Antagonism) | Human | 9.06 | [3] |

| pIC50 (Inverse Agonism) | Human | 8.20 | [3] |

Table 2: In Vivo Pharmacological Activity

| Parameter | Species | Value | Reference |

| ED50 (ex vivo [3H]R-α-methylhistamine binding) | Rat | 0.17 mg/kg p.o. | [3] |

| ID50 (R-α-methylhistamine-induced dipsogenia) | Rat | 0.03 mg/kg p.o. | [3] |

Table 3: In Vivo Cognitive Efficacy in Rats

| Cognitive Test | Effective Dose (mg/kg p.o.) | Reference |

| Passive Avoidance | 1 and 3 | [3] |

| Morris Water Maze | 1 and 3 | [3] |

| Object Recognition | 0.3 and 1 | [3] |

| Attentional Set-Shift | 1 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Microdialysis in the Rat Prefrontal Cortex

Objective: To measure the effect of this compound on the extracellular levels of acetylcholine, noradrenaline, and dopamine.

Procedure:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting the medial prefrontal cortex. Animals are allowed to recover for a minimum of 48 hours.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered orally.

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5][6]

Passive Avoidance Test in Rats

Objective: To assess the effect of this compound on fear-motivated learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acquisition Trial: Each rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural preference for dark environments, the rat will enter the dark chamber.

-

Aversive Stimulus: Once the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered through the floor grid.

-

Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency is indicative of better memory of the aversive experience.

-

Drug Treatment: this compound or vehicle is administered prior to the acquisition or retention trial, depending on the study design.[7][8][9][10][11]

Morris Water Maze Test in Rats

Objective: To evaluate the effect of this compound on spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the water surface. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase (4-5 days):

-

Rats are subjected to multiple trials per day. In each trial, the rat is placed into the pool from one of four different starting positions.

-

The rat must use the distal visual cues to locate the hidden platform.

-

The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.

-

If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool, and the rat is allowed to swim for a fixed duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

-

Drug Treatment: this compound or vehicle is administered daily before the first trial of the acquisition phase.[12][13][14][15][16]

Experimental Workflows

The following diagrams illustrate the typical workflows for the preclinical evaluation of a compound like this compound.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Presynaptic H3 autoreceptors modulate histamine synthesis through cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different role of cAMP dependent protein kinase and CaMKII in H3 receptor regulation of histamine synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passive avoidance test [panlab.com]

- 8. Passive Avoidance Test [bio-protocol.org]

- 9. scantox.com [scantox.com]

- 10. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 11. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 12. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 13. coconote.app [coconote.app]

- 14. queensu.ca [queensu.ca]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. behaviorcloud.com [behaviorcloud.com]

Unraveling the Analgesic Potential of GSK189254A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the analgesic properties of GSK189254A, a potent and selective histamine (B1213489) H3 receptor inverse agonist. By summarizing key preclinical findings, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for professionals engaged in pain research and the development of novel analgesic therapies.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. The histamine H3 receptor has emerged as a promising therapeutic target for various central nervous system disorders, including pain. This compound, by acting as an inverse agonist at the H3 receptor, modulates neurotransmitter release in key pain-processing areas of the nervous system, leading to a reduction in pain-like behaviors in preclinical models. This guide delves into the quantitative data from pivotal studies, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying mechanisms of action and experimental workflows.

Data Presentation: Efficacy in Preclinical Neuropathic Pain Models

The analgesic efficacy of this compound has been demonstrated in well-established rodent models of neuropathic pain, primarily the Chronic Constriction Injury (CCI) model and the Varicella-Zoster Virus (VZV) model. The data presented below is a summary of findings from key preclinical studies.

Table 1: Effect of this compound on Mechanical Allodynia in the Rat Chronic Constriction Injury (CCI) Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) | % Reversal of Allodynia | Statistical Significance |

| Sham | Vehicle | High (Baseline) | N/A | N/A |

| CCI + Vehicle | Vehicle | Significantly Reduced | 0% | p < 0.05 vs. Sham |

| CCI + this compound | 0.3 | Partially Reversed | Data not fully available | Significant vs. Vehicle |

| CCI + this compound | 3 | Substantially Reversed | Data not fully available | Significant vs. Vehicle |

| CCI + this compound | 10 | Fully Reversed | Approaching Sham levels | Significant vs. Vehicle |

Data presented is a qualitative summary based on published findings. Specific paw withdrawal thresholds in grams are not consistently available in the public domain. The effective doses of 0.3, 3, and 10 mg/kg (p.o.) have been shown to significantly reverse the CCI-induced decrease in paw withdrawal threshold[1].

Table 2: Effect of this compound on Mechanical Allodynia in the Rat Varicella-Zoster Virus (VZV) Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) | % Reversal of Allodynia | Statistical Significance |

| Control | Vehicle | High (Baseline) | N/A | N/A |

| VZV + Vehicle | Vehicle | Significantly Reduced | 0% | p < 0.05 vs. Control |

| VZV + this compound | 3 | Significantly Reversed | Data not fully available | Significant vs. Vehicle |

| VZV + GSK334429 | 10 | Significantly Reversed | Data not fully available | Significant vs. Vehicle |

This compound at a dose of 3 mg/kg p.o. has been shown to reverse the VZV-induced decrease in paw withdrawal threshold[1]. Data for other doses in this specific model is limited in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic effects.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used surgical model to induce neuropathic pain that mimics symptoms of nerve injury in humans.

Procedure:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Ligation: Four loose ligatures are tied around the sciatic nerve with chromic gut sutures at approximately 1 mm intervals. The ligatures are tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.

-

Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care. Behavioral testing typically commences several days after surgery, once the neuropathic pain phenotype has developed.

Varicella-Zoster Virus (VZV)-Induced Neuropathic Pain Model in Rats

This model utilizes the human VZV to induce a neuropathic pain state in rats, providing a model for post-herpetic neuralgia.

Procedure:

-

Virus Preparation: Cell-associated VZV is prepared from infected human cell lines (e.g., MeWo cells).

-

Inoculation: A high titer of the VZV-infected cell suspension (e.g., 2 x 10^5 plaque-forming units) is injected into the plantar surface of the rat's hind paw.

-

Control Groups: Control animals receive an injection of uninfected cells or vehicle.

-

Pain Behavior Development: Pain-like behaviors, including mechanical allodynia and thermal hyperalgesia, typically develop within 3-5 days post-inoculation and can persist for several weeks[2].

-

Behavioral Testing: Assessment of pain behaviors is conducted at various time points after inoculation to evaluate the efficacy of analgesic compounds.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a behavioral assay used to quantify mechanical sensitivity in rodents.

Procedure:

-

Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.

-

Filament Application: A series of calibrated von Frey filaments, which exert a known force when bent, are applied to the plantar surface of the hind paw.

-

Response Observation: The observer records the animal's response, which is typically a brisk withdrawal or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous stimulus. The resulting pattern of responses is used to calculate the force at which the animal has a 50% probability of withdrawing its paw.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the histamine H3 receptor and a typical experimental workflow for preclinical analgesic testing.

Conclusion

This compound demonstrates significant promise as a novel analgesic agent for the treatment of neuropathic pain. Its mechanism of action, centered on the inverse agonism of the histamine H3 receptor, offers a distinct pharmacological approach compared to currently available therapies. The preclinical data robustly support its efficacy in attenuating mechanical allodynia in validated animal models of nerve injury and viral-induced neuropathy. Further investigation into the precise downstream effects on neurotransmitter systems and progression into clinical trials will be crucial in fully elucidating the therapeutic potential of this compound for patients suffering from chronic pain.

References

GSK189254A: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist. The data presented herein is primarily derived from the seminal work of Medhurst et al. (2007) in the Journal of Pharmacology and Experimental Therapeutics.

Executive Summary

This compound, also known as 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide, is a high-affinity antagonist of the human and rat histamine H3 receptors.[1][2] It demonstrates exceptional selectivity for the H3 receptor subtype, with over 10,000-fold greater affinity for this target compared to a wide range of other receptors, ion channels, and enzymes.[1][2] Functionally, this compound acts as a potent inverse agonist and functional antagonist at the human H3 receptor.[1][2] This profile has positioned this compound as a valuable research tool and a potential therapeutic agent for cognitive disorders, including Alzheimer's disease.[1][2]

Binding Affinity Profile

This compound exhibits sub-nanomolar affinity for the human histamine H3 receptor and high affinity for the rat ortholog. The binding affinity has been consistently demonstrated across various assay formats, including radioligand binding studies with both recombinant and native receptors.

Table 1: this compound Binding Affinity for Histamine H3 Receptors

| Species/Receptor Source | Assay Type | Radioligand | pKi (mean ± SEM) | Ki (nM) | Reference |

| Human (recombinant, HEK293 cells) | Radioligand Binding | [3H]R-α-methylhistamine | 9.59 - 9.90 | 0.13 - 0.26 | [1][2] |

| Human (recombinant, HEK293 cells) | Radioligand Binding | [3H]GSK189254 | - | 0.2 | [1] |

| Rat (cerebral cortex) | Radioligand Binding | [3H]R-α-methylhistamine | 8.51 - 9.17 | 0.68 - 3.09 | [1][2] |

| Rat (cerebral cortex) | Saturation Binding | [3H]GSK189254 | - | Kd = 2.4 | [2] |

Selectivity Profile

A key attribute of this compound is its remarkable selectivity for the histamine H3 receptor. Comprehensive screening against a panel of over 70 other targets, including other histamine receptor subtypes, G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, revealed minimal off-target activity. This compound demonstrated a greater than 10,000-fold selectivity for the human H3 receptor over all other targets tested.[1][2]

Table 2: Selectivity Profile of this compound

| Target Class | Representative Targets Tested | Result (pKi or % Inhibition @ 1µM) |

| Histamine Receptors | H1, H2, H4 | pKi < 5 |

| Adrenergic Receptors | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 | pKi < 6 |

| Dopamine Receptors | D1, D2, D3, D4, D5 | pKi < 6 |

| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT6, 5-HT7 | pKi < 6 |

| Muscarinic Receptors | M1, M2, M3, M4, M5 | pKi < 6 |

| Opioid Receptors | δ, κ, μ | pKi < 6 |

| Ion Channels | Ca2+ (L, N, P/Q), Na+, K+ (hERG) | < 50% inhibition @ 1µM |

| Transporters | Dopamine, Norepinephrine, Serotonin | pKi < 6 |

| Enzymes | MAO-A, MAO-B, PDE4 | pKi < 6 |

Note: This table represents a selection of the targets tested. For a complete list, refer to Medhurst et al., 2007.

Functional Activity

In addition to its high binding affinity, this compound demonstrates potent functional activity at the human H3 receptor, acting as both a functional antagonist and an inverse agonist.

Table 3: Functional Activity of this compound at the Human H3 Receptor

| Assay Type | Functional Readout | Agonist | pA2 / pIC50 (mean) |

| cAMP Accumulation Assay | Antagonism of agonist-induced inhibition of forskolin-stimulated cAMP | R-α-methylhistamine | 9.06 |

| [35S]GTPγS Binding Assay | Inverse agonism (inhibition of basal GTPγS binding) | - | 8.20 |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse agonist, this compound can suppress the constitutive activity of the H3 receptor, leading to an increase in basal cAMP levels.

Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.

Experimental Workflow: Radioligand Binding Assay

The binding affinity of this compound is determined using a competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

The following protocols are summarized from the "Materials and Methods" section of Medhurst et al., 2007.

Radioligand Binding Assays

-

Membrane Preparation: Membranes were prepared from either HEK293 cells transiently expressing the human H3 receptor or from rat cerebral cortex. Tissues or cells were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in assay buffer.

-

Assay Conditions: Binding assays were performed in a total volume of 500 µl containing assay buffer (50 mM Tris-HCl, pH 7.4), cell membranes (25-50 µg of protein), radioligand ([3H]R-α-methylhistamine, ~1 nM), and various concentrations of this compound.

-

Incubation: The reaction mixtures were incubated for 60 minutes at 25°C.

-

Termination and Filtration: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.

-

Data Analysis: Radioactivity retained on the filters was quantified by liquid scintillation counting. IC50 values were determined by nonlinear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

-

Cell Culture: HEK293 cells stably expressing the human H3 receptor were cultured in appropriate media.

-

Assay Conditions: Cells were pre-incubated with the phosphodiesterase inhibitor rolipram (B1679513) (10 µM) for 20 minutes. This compound was then added at various concentrations and incubated for a further 10 minutes.

-

Stimulation and Lysis: Cells were stimulated with a combination of forskolin (B1673556) (1 µM) and the H3 agonist R-α-methylhistamine (100 nM) for 15 minutes. The reaction was stopped, and the cells were lysed.

-

cAMP Measurement: Intracellular cAMP levels were determined using a commercially available cAMP binding protein assay kit.

-

Data Analysis: pA2 values were calculated from the Schild regression of the antagonist concentration-response curves.

[35S]GTPγS Binding Assay

-

Membrane Preparation: Membranes from HEK293 cells expressing the human H3 receptor were prepared as described for the radioligand binding assays.

-

Assay Conditions: Assays were conducted in a 96-well plate format in a final volume of 200 µl containing assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4), GDP (10 µM), [35S]GTPγS (~0.2 nM), and varying concentrations of this compound.

-

Incubation: The reaction was initiated by the addition of membranes (10 µg of protein) and incubated for 30 minutes at 25°C.

-

Termination and Filtration: The reaction was terminated by rapid filtration through Whatman GF/B filters.

-

Data Analysis: The amount of bound [35S]GTPγS was determined by scintillation counting. pIC50 values for inverse agonism were calculated from the concentration-response curves.

Conclusion

This compound is a highly potent and selective histamine H3 receptor antagonist with inverse agonist properties. Its well-characterized binding affinity and exceptional selectivity profile make it an invaluable tool for investigating the physiological and pathophysiological roles of the H3 receptor. The detailed methodologies provided in this guide offer a foundation for the replication and extension of these key findings in the pursuit of novel therapeutics for cognitive and neurological disorders.

References

GSK189254A: A Technical Guide to its Inverse Agonism at the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK189254A, a potent and selective inverse agonist of the histamine (B1213489) H3 receptor. The document collates key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows. This compound has demonstrated potential therapeutic applications in cognitive disorders and neuropathic pain.

Core Data Summary

The following tables summarize the quantitative data for this compound, showcasing its high affinity and potency at the H3 receptor.

Table 1: Binding Affinity of this compound for H3 Receptors

| Species | Receptor Type | Preparation | Radioligand | pKi | Ki (nM) | Reference |

| Human | Recombinant H3 | HEK-293-MSR-II cells | [3H]GSK189254 | 9.59 - 9.90 | 0.13 - 0.26 | [1][2][3][4] |

| Rat | Native H3 | Cerebral Cortex | [3H]GSK189254 | 8.51 - 9.17 | 0.68 - 3.09 | [1][2][3][4] |

| Pig | Native H3 | Cerebral Cortex | [3H]GSK189254 | Higher affinity than rat | - | [2] |

| Mouse | Native H3 | Cerebral Cortex | [3H]GSK189254 | Lower affinity than human/pig | - | [2] |

| Dog | Native H3 | Cerebral Cortex | [3H]GSK189254 | Lower affinity than human/pig | - | [2] |

Table 2: Functional Activity of this compound at the Human H3 Receptor

| Assay Type | Parameter | Value | Reference |

| Inverse Agonism (Basal GTPγS binding) | pIC50 | 8.20 | [1][5] |

| Functional Antagonism (Agonist-induced cAMP changes) | pA2 | 9.06 | [1][5] |

Table 3: In Vivo Activity of this compound in Rats

| In Vivo Model | Parameter | Dose (p.o.) | Effect | Reference |

| R-alpha-methylhistamine-induced dipsogenia | ID50 | 0.03 mg/kg | Blockade of agonist effect | [1][5] |

| Ex vivo [3H]R-alpha-methylhistamine binding | ED50 | 0.17 mg/kg | Inhibition of cortical binding | [1][5] |

| c-Fos immunoreactivity | - | 3 mg/kg | Increased in prefrontal and somatosensory cortex | [1] |

| Microdialysis (Anterior Cingulate Cortex) | - | 0.3-3 mg/kg | Increased release of acetylcholine, noradrenaline, and dopamine | [1][2][5] |

| Microdialysis (Dorsal Hippocampus) | - | 0.3-3 mg/kg | Increased release of acetylcholine | [1][2] |

| Passive Avoidance | - | 1 and 3 mg/kg | Improved performance | [1] |